2,4-Diethylglutaric Acid

Enzymology Inhibitor Screening Biochemical Assays

2,4-Diethylglutaric Acid: achieves 33% greater enzyme inhibition vs. dimethyl analog—critical for selective inhibitor design. Acts as a tetradentate ligand for 2D MOF assembly and is patented for lead-free flux activators. Essential for SAR studies, supramolecular chemistry, and green soldering.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 27899-21-4
Cat. No. B1600835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethylglutaric Acid
CAS27899-21-4
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC(CC(CC)C(=O)O)C(=O)O
InChIInChI=1S/C9H16O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)
InChIKeyCEAKZVDHZILFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diethylglutaric Acid (CAS 27899-21-4): A 2,4-Dialkylated Glutaric Acid Building Block for Controlled Supramolecular Assembly and Specialty Synthesis


2,4-Diethylglutaric Acid (CAS 27899-21-4) is a branched-chain dicarboxylic acid belonging to the glutaric acid derivative family, characterized by ethyl substituents at the C2 and C4 positions of the pentanedioic acid backbone [1]. The compound is commercially supplied as a mixture of DL- and meso- isomers, with a purity specification exceeding 98.0% by GC and neutralization titration [1]. This ethyl substitution pattern distinguishes it from the parent glutaric acid and from the more common 2,4-dimethyl analog, conferring distinct steric bulk and altered physicochemical properties that directly impact its behavior as a ligand in coordination chemistry and as a reactive building block in industrial formulations [2].

Why 2,4-Diethylglutaric Acid Cannot Be Replaced by Glutaric Acid or 2,4-Dimethylglutaric Acid in Niche Research and Industrial Workflows


Generic substitution with unsubstituted glutaric acid or the 2,4-dimethyl analog is precluded by quantifiable differences in enzymatic inhibition profiles, ligand coordination geometry, and physicochemical properties such as lipophilicity. For instance, the diethyl derivative exhibits a higher inhibitory effect (20%) on aminotransferase enzymes compared to the dimethyl derivative (15%) at an equivalent concentration of 6 mM [1]. Furthermore, the specific steric and electronic properties conferred by the ethyl groups enable 2,4-diethylglutaric acid to act as a tetradentate ligand and facilitate the formation of unique 2D supramolecular networks, a behavior not observed with simpler glutaric acid ligands [2]. In industrial applications, the compound's specific reactivity with monovinyl ethers is patented for use in lead-free soldering flux activators, where the branched alkyl chain enhances compatibility with high-temperature soldering profiles, a function for which other glutaric acid derivatives are not specified [3].

Quantitative Differentiation of 2,4-Diethylglutaric Acid (CAS 27899-21-4) from Key Analogs


Enhanced Aminotransferase Inhibition vs. 2,4-Dimethylglutaric Acid

In head-to-head enzyme inhibition assays against 2-aminoadipate:2-oxoglutarate aminotransferase (EC 2.6.1.39), 2,4-diethylglutaric acid demonstrates superior inhibitory activity compared to its 2,4-dimethyl analog. At an identical concentration of 6 mM, the diethyl derivative achieved 20% inhibition, while the dimethyl derivative achieved only 15% inhibition [1]. This represents a 33% relative increase in inhibitory potency under identical assay conditions.

Enzymology Inhibitor Screening Biochemical Assays

Increased Lipophilicity vs. Unsubstituted Glutaric Acid

The introduction of two ethyl groups significantly increases the compound's lipophilicity relative to unsubstituted glutaric acid. 2,4-Diethylglutaric acid exhibits a calculated logP value of 1.598 [1]. For comparison, unsubstituted glutaric acid has a widely reported logP of approximately -0.29 [2]. This represents an increase of approximately 1.9 logP units, translating to a theoretical >75-fold increase in partition coefficient favoring the organic phase.

Physicochemical Properties ADME Prediction Ligand Design

Tetradentate Ligand Capability Enabling 2D Coordination Networks

In contrast to the simpler bidentate binding mode typical of unsubstituted glutaric acid with metal centers, 2,4-diethylglutaric acid can function as a tetradentate ligand. X-ray crystallographic analysis of its complex with trimethyltin(IV) reveals that the diethylglutarate dianion coordinates to two distinct tin atoms via its four carboxylate oxygen atoms, facilitating the self-assembly of a 2D network structure [1]. The diethyl groups induce a specific conformation of the carbon backbone that enables this bridging coordination geometry, a structural feature not accessible with the parent glutaric acid or its 2,4-dimethyl analog due to their different steric profiles.

Coordination Chemistry Supramolecular Chemistry Organometallics

Specific Reactivity with Monovinyl Ethers for Soldering Flux Applications

The branched 2,4-diethyl substitution pattern is explicitly claimed to enhance the performance of dicarboxylic acid derivatives as activators in lead-free soldering flux. Patent JP2004075628A details the addition reaction of 2,4-diethylglutaric acid with monovinyl ether or monovinyl thioether compounds to produce derivatives suitable for flux formulations, particularly those designed for zinc-based soldering [1]. The specific alkyl chain length (ethyl vs. methyl or unsubstituted) is critical for optimizing the thermal decomposition profile and the activation of metal oxide removal during the high-temperature soldering process.

Flux Chemistry Lead-Free Soldering Material Science

Procurement-Driven Application Scenarios for 2,4-Diethylglutaric Acid (CAS 27899-21-4)


Development of Selective Aminotransferase Inhibitors and Biochemical Probes

Based on the 33% higher enzyme inhibition observed at 6 mM compared to the 2,4-dimethyl analog, 2,4-diethylglutaric acid is a strategic starting material for medicinal chemistry and biochemical research programs aimed at developing selective inhibitors for aminotransferase enzymes (EC 2.6.1.39) [1]. Its unique ethyl substitution pattern offers a quantifiable advantage in modulating binding affinity and can serve as a core scaffold for structure-activity relationship (SAR) studies.

Crystal Engineering of 2D and 3D Organometallic Supramolecular Architectures

The compound's proven ability to act as a tetradentate ligand and facilitate the self-assembly of 2D coordination networks with triorganotin(IV) salts is a critical differentiator for materials scientists [2]. Researchers aiming to design specific metal-organic frameworks (MOFs) or supramolecular polymers should procure this compound over glutaric acid or 2,4-dimethylglutaric acid to achieve the desired network topology and dimensionality, as established by single-crystal X-ray diffraction.

Formulation of High-Performance Activators for Lead-Free Soldering Fluxes

As explicitly claimed in Japanese Patent JP2004075628A, 2,4-diethylglutaric acid is a key precursor for synthesizing dicarboxylic acid derivatives used as activators in lead-free soldering flux [3]. Procurement of this specific branched diacid is essential for formulators aiming to replicate or improve upon the patented flux compositions, which are optimized for the unique thermal and chemical requirements of modern, environmentally friendly soldering processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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